

Technical Guide: Sodium Nitrite-18O2 ()

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Sodium Nitrite-18O2

CAS No.: 123798-55-0

Cat. No.: B584774

[Get Quote](#)

Precision Labeling for Nitric Oxide Research & Metabolic Tracing

Executive Summary

Sodium Nitrite-18O2 (NaN

O) is a stable isotope-labeled variant of sodium nitrite where both oxygen atoms are replaced by the heavy oxygen-18 isotope. This compound serves as a critical tracer in vascular biology and drug development, specifically for elucidating the Nitrate-Nitrite-Nitric Oxide (NO) reduction pathway.

Unlike

labeling, which tracks the nitrogen backbone,

labeling provides unique insight into the source of the oxygen atom in NO generation (enzymatic NOS vs. reductive nitrite pathways). However, its utility is governed by a strict physiochemical constraint: acid-catalyzed oxygen exchange. This guide details the precise molecular weight calculations, handling protocols to prevent label loss, and analytical detection methods.

Part 1: Molecular Weight & Isotopic Composition

Precision Calculation

The molecular weight of doubly labeled **Sodium Nitrite-18O2** differs significantly from the standard natural abundance isotopologue. This mass shift (+4 Da) is the basis for detection via Mass Spectrometry (MS).

Table 1: Comparative Molecular Weight Analysis

Component	Isotope	Atomic Mass (Da) [IUPAC]	Count	Contribution to Mass
Standard NaNO ₂ ~68.995				
Sodium	Na	22.98977	1	22.98977
Nitrogen	N	14.00670	1	14.00670
Oxygen	O	15.99491	2	31.98982
Labeled NaN O ₂ ~73.005				
Sodium	Na	22.98977	1	22.98977
Nitrogen	N	14.00670	1	14.00670
Oxygen	O	17.99916	2	35.99832

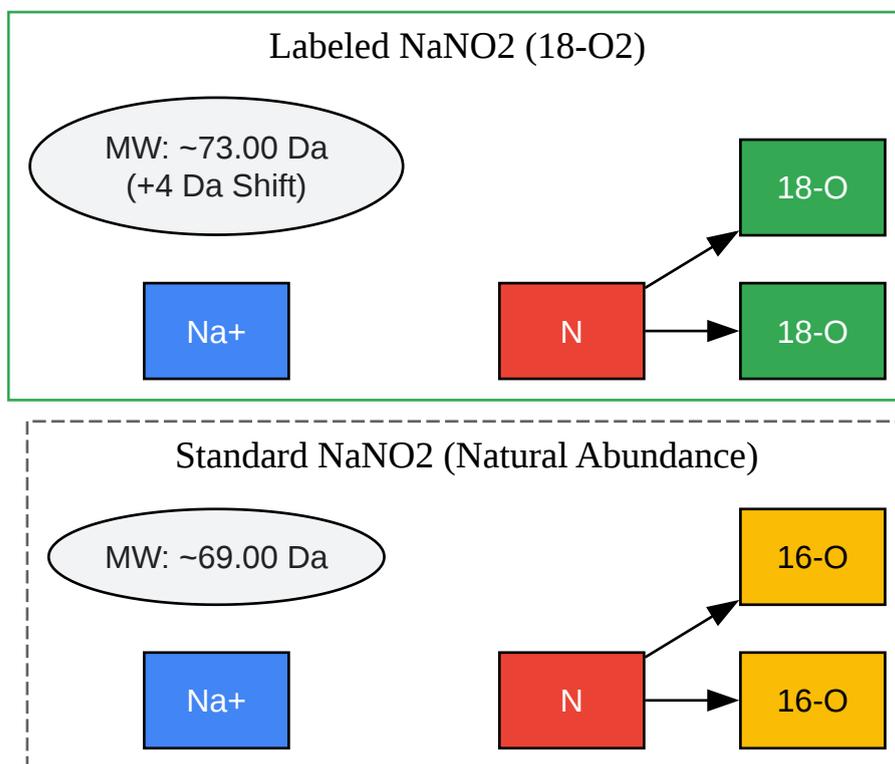
Net Mass Shift: +4.0085 Da Target m/z (Anion

): 50.00 (Standard

is 46.00)

Visualization: The Mass Shift

The following diagram illustrates the structural and mass difference utilized in analytical detection.



[Click to download full resolution via product page](#)

Figure 1: Comparison of standard vs. heavy isotope labeled sodium nitrite, highlighting the +4 Da mass shift detectable by MS.

Part 2: Critical Handling (The Acid-Exchange Trap) The Stability Paradox

Expertise Insight: The most common failure mode in

-nitrite experiments is the unintentional "washing out" of the label. Unlike

, which is covalently stable in the backbone, oxygen atoms in nitrite are labile in acidic aqueous solutions.

In the presence of protons (

), nitrite forms nitrous acid (

). Nitrous acid exists in equilibrium with the nitrosonium ion (

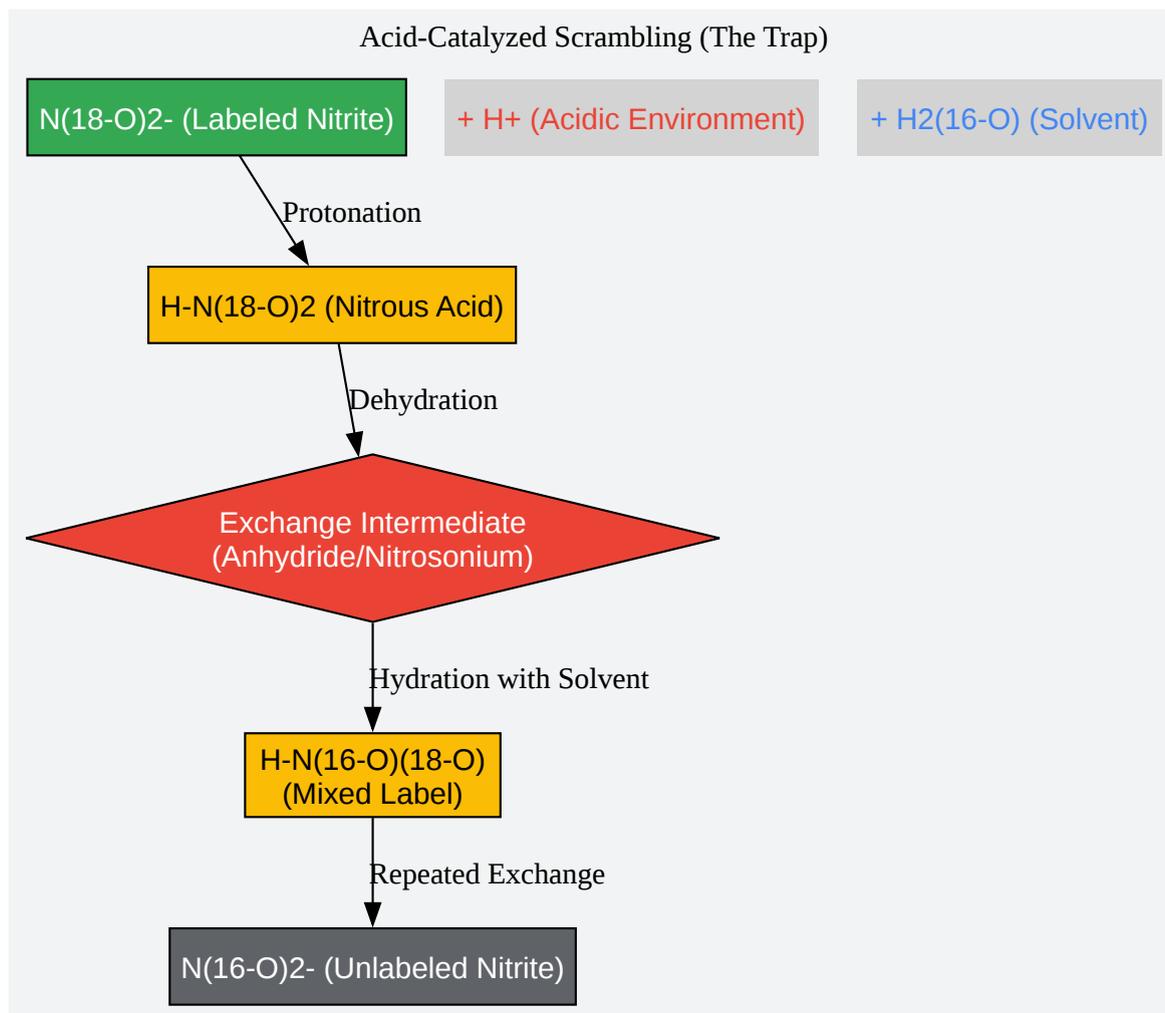
) or anhydride forms, which rapidly exchange oxygen with the surrounding water ().

The Rule of pH:

- pH > 7.5: Exchange is negligible (Stable for days/weeks).
- pH < 5.0: Rapid exchange (Label lost in minutes to hours).
- pH < 2.0: Instantaneous loss of label.

Mechanism of Label Loss

Researchers must buffer stock solutions to pH 8.0+ immediately upon dissolution.



[Click to download full resolution via product page](#)

Figure 2: The mechanism of label loss. In acidic media, the heavy oxygen swaps with the abundant O-16 in water.

Part 3: Applications in Drug Development

Differentiating NO Pathways

In hypoxic drug development (e.g., ischemia-reperfusion injury therapies), distinguishing between NOS-dependent and Nitrite-Reductase-dependent NO production is vital.

- NOS Pathway: Uses molecular oxygen () from the air. If the tissue is hypoxic, this pathway shuts down.
- Nitrite Reductase Pathway: Uses Nitrite () as the source.

By introducing NaN

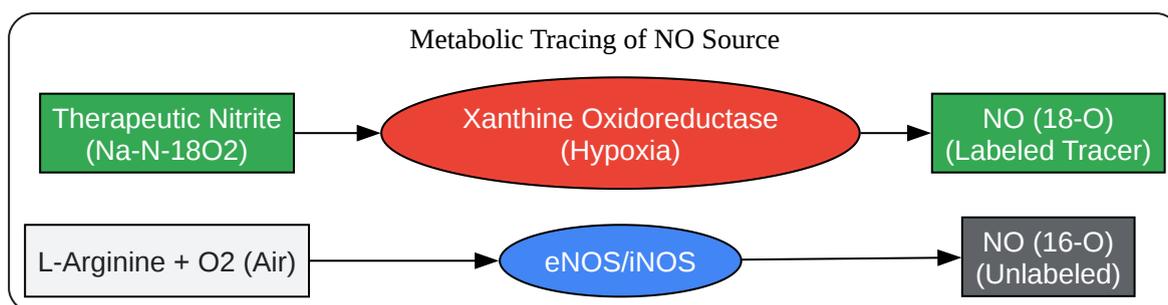
O

, researchers can track the resulting Nitric Oxide gas (

vs

) using gas chromatography-mass spectrometry (GC-MS). If the detected NO contains

, it definitively originated from the therapeutic nitrite, not residual aerobic NOS activity.



[Click to download full resolution via product page](#)

Figure 3: Biological pathways showing how 18-O labeling distinguishes nitrite-derived NO from synthase-derived NO.

Part 4: Experimental Protocols (Self-Validating)

Preparation of Stable Stock Solution

Objective: Create a 10 mM stock of NaN

- without label loss.
- Buffer Preparation: Prepare 100 mM Phosphate Buffer (pH 8.5) or Carbonate Buffer (pH 9.0). Do not use unbuffered water or saline, as dissolved CO₂ can lower pH slightly.
- Degassing (Optional but Recommended): Sparge buffer with Argon for 15 minutes to remove dissolved

if performing strict anaerobic work.
- Dissolution: Weigh NaN
 - (Calculated MW: 73.00) and dissolve in the buffer.
 - Calculation: To make 10 mL of 10 mM solution:
- Validation Step: Spot check pH immediately. It must be > 8.0.

Analytical Detection (GC-MS)

Objective: Quantify the

enrichment in biological samples (plasma/tissue).

- Method: Pentafluorobenzyl bromide (PFB-Br) derivatization.[1]
- Principle: PFB-Br reacts with nitrite to form a derivative volatile enough for GC-MS.[1]
- Protocol:
 - Sample Prep: Add acetone to plasma (precipitate proteins).
 - Derivatization: Add PFB-Br (10 min at 50°C).

- Extraction: Extract into toluene.
- MS Detection (NICI Mode):
 - Monitor m/z 46 (Standard Nitrite anion
).
 - Monitor m/z 50 (Labeled Nitrite anion
).
- Note: The PFB group falls off in the ion source, leaving the nitrite anion for detection.

References

- IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025). Standard Atomic Weights. Retrieved from
- National Institute of Standards and Technology (NIST). (2024). Oxygen-18 Isotope Data. Retrieved from
- PubChem. (2024). Sodium Nitrite Compound Summary. National Library of Medicine.[2] Retrieved from
- Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by mass spectrometry.[1] [3][4] Journal of Chromatography B. (Demonstrates PFB-Br derivatization and m/z 46 detection). Retrieved from
- Vanin, A. F., et al. (2002). Source of Oxygen in NO produced from Nitrite. (Discusses the acid-exchange limitations). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Sodium Nitrite | NaNO₂ | CID 23668193 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Guide: Sodium Nitrite-18O₂ ()]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b584774#sodium-nitrite-18o2-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com